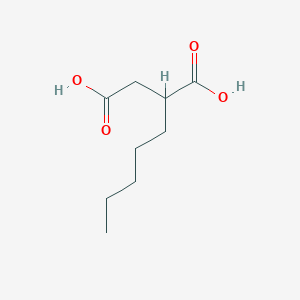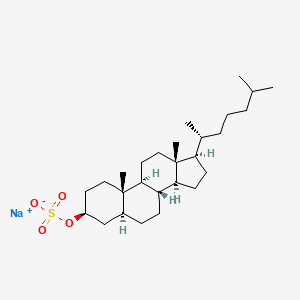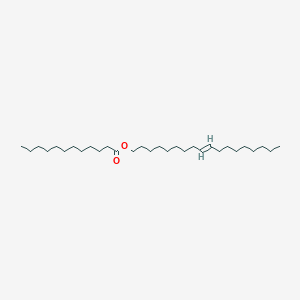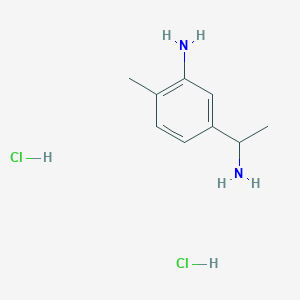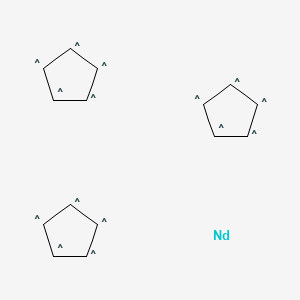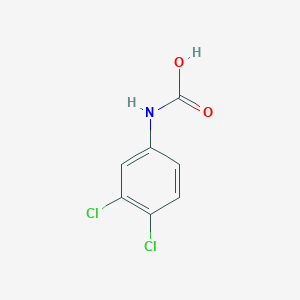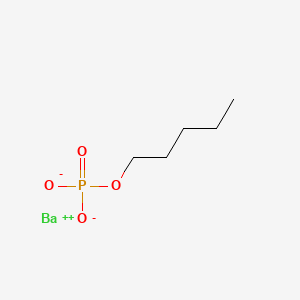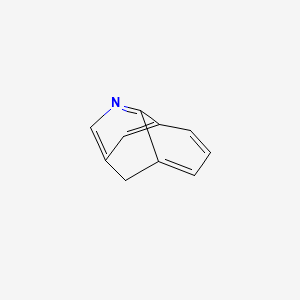
Alpha iso-methyl ionol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of alpha iso-methyl ionol involves a cross-aldol condensation of citral with methyl ethyl ketone . This reaction requires high temperature and strong alkali conditions. The ratio between the n-form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation . Industrial production methods often use a one-pot synthesis approach with different catalysts added step by step to achieve high yield and selectivity .
Chemical Reactions Analysis
Alpha iso-methyl ionol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Alpha iso-methyl ionol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its role in biological systems, particularly in yeast metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
Mechanism of Action
The mechanism of action of alpha iso-methyl ionol involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular targets include specific receptors in the olfactory system, and the pathways involved are related to signal transduction processes that lead to the perception of smell.
Comparison with Similar Compounds
Alpha iso-methyl ionol is unique due to its specific isomeric form and scent profile. Similar compounds include:
Methyl ionone: Another isomer with a slightly different scent.
Beta-ionone: Known for its woody and floral notes.
Gamma-ionone: Has a fruity and floral aroma.
These compounds share similar chemical structures but differ in their olfactory properties and specific applications .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,12-13,15H,5-6,10H2,1-4H3/b9-8+ |
InChI Key |
WALHLZRJZMVZCZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(/C=C/C1C(=CCCC1(C)C)C)O |
Canonical SMILES |
CCC(C=CC1C(=CCCC1(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
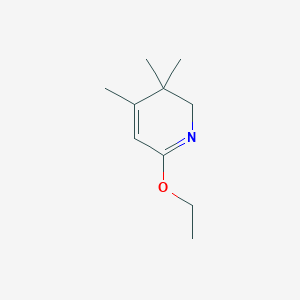
![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

